2-(2-Imino-4-oxothiazolidin-5-yl)acetic acid
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Overview
Description
2-(2-Imino-4-oxothiazolidin-5-yl)acetic acid is a heterocyclic compound containing a thiazolidine ring. This compound is known for its unique structure, which includes sulfur and nitrogen atoms, making it an interesting subject for various chemical and biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Imino-4-oxothiazolidin-5-yl)acetic acid typically involves the reaction of thiazolidine derivatives with appropriate reagents under controlled conditions. One common method involves the cyclization of thiosemicarbazide with α-haloacetic acid . The reaction is usually carried out in an aqueous medium at a temperature range of 50-70°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Imino-4-oxothiazolidin-5-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazolidine ring, often using halogenated compounds as reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted thiazolidine derivatives, which can be further utilized in different chemical and biological applications .
Scientific Research Applications
2-(2-Imino-4-oxothiazolidin-5-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial processes
Mechanism of Action
The mechanism of action of 2-(2-Imino-4-oxothiazolidin-5-yl)acetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Imino-4-oxo-1,3-thiazolidin-5-yl)-N-phenyl-acetamide
- 2-(2-Imino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-methoxyphenyl)acetamide
- 2-(2-Imino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-nitrophenyl)acetamide
Uniqueness
2-(2-Imino-4-oxothiazolidin-5-yl)acetic acid stands out due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its ability to form stable complexes with metal ions and its potential as a pharmacophore in drug design further highlight its uniqueness .
Properties
Molecular Formula |
C5H6N2O3S |
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Molecular Weight |
174.18 g/mol |
IUPAC Name |
2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetic acid |
InChI |
InChI=1S/C5H6N2O3S/c6-5-7-4(10)2(11-5)1-3(8)9/h2H,1H2,(H,8,9)(H2,6,7,10) |
InChI Key |
IFUXBSJTQXUMSX-UHFFFAOYSA-N |
Canonical SMILES |
C(C1C(=O)NC(=N)S1)C(=O)O |
Origin of Product |
United States |
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